molecular formula C15H21N3O3 B7922933 [(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester

[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester

Cat. No.: B7922933
M. Wt: 291.35 g/mol
InChI Key: LSCKWUPFKRUCGO-WCQYABFASA-N
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Description

[®-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring, an amino acid derivative, and a benzyl ester group. Its stereochemistry is defined by the ® and (S) configurations, which play a crucial role in its biological activity and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [®-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common approach is the coupling of a protected amino acid derivative with a pyrrolidine intermediate, followed by deprotection and esterification reactions. The reaction conditions often require the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to facilitate the formation of amide bonds .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Additionally, purification techniques like chromatography and crystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[®-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, often using reagents like alkyl halides or amines.

Common Reagents and Conditions

The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic environments, while reduction reactions often require anhydrous conditions to prevent side reactions. The choice of solvent, temperature, and reaction time are also critical factors that influence the outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives, depending on the nucleophile employed.

Scientific Research Applications

[®-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.

    Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme activity and protein interactions.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.

    Industry: It finds applications in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [®-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. Upon binding, it can modulate the activity of the target protein, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • [®-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid methyl ester
  • [®-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid ethyl ester
  • [®-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid propyl ester

Uniqueness

[®-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester stands out due to its specific ester group, which can influence its solubility, stability, and reactivity. The benzyl ester group may also enhance its ability to cross biological membranes, making it a valuable compound for drug development and biochemical studies.

Properties

IUPAC Name

benzyl N-[(3R)-1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-11(16)14(19)18-8-7-13(9-18)17-15(20)21-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,16H2,1H3,(H,17,20)/t11-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCKWUPFKRUCGO-WCQYABFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)NC(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CC[C@H](C1)NC(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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